[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
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Overview
Description
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety through a methylene bridge. The compound’s structure and functional groups make it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the urea, followed by the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can be compared with other similar compounds, such as:
[(E)-{[4-(methoxy)phenyl]methylidene}amino]urea: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions.
[(E)-{[4-(trifluoromethoxy)phenyl]methylidene}amino]urea: The presence of a trifluoromethoxy group can enhance certain properties, such as stability and lipophilicity.
[(E)-{[4-(chloromethoxy)phenyl]methylidene}amino]urea: The chloromethoxy group can introduce different reactivity patterns compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.
Properties
Molecular Formula |
C9H9F2N3O2 |
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Molecular Weight |
229.18 g/mol |
IUPAC Name |
[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
InChI Key |
AUWOPSFQGPVGFE-ACAGNQJTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
Origin of Product |
United States |
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